molecular formula C14H20N2S B3018770 N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 102389-13-9

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B3018770
CAS No.: 102389-13-9
M. Wt: 248.39
InChI Key: PXOMUSMGYFLSLS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is an organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing a sulfur and a nitrogen atom in a six-membered ring This particular compound is characterized by the presence of a butylphenyl group attached to the nitrogen atom of the thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 4-butylaniline with a thiazine precursor under specific conditions. One common method includes the use of a condensation reaction where 4-butylaniline is reacted with a thiazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine, altering its chemical properties.

    Substitution: The aromatic ring of the butylphenyl group can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazines, tetrahydrothiazines, and various substituted derivatives of the butylphenyl group.

Scientific Research Applications

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl) acrylamide: This compound is similar in structure but contains an iodine group, which can influence its reactivity and applications.

    N,N’-Bis(4-butylphenyl)oxalamide: Another related compound with a different functional group, used in various chemical and industrial applications.

Uniqueness

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific combination of a thiazine ring and a butylphenyl group

Properties

IUPAC Name

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-3-5-12-6-8-13(9-7-12)16-14-15-10-4-11-17-14/h6-9H,2-5,10-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOMUSMGYFLSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NCCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323377
Record name N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102389-13-9
Record name N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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